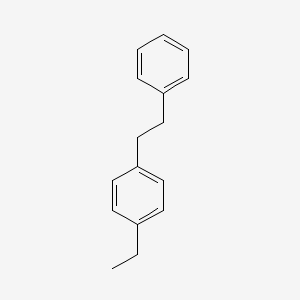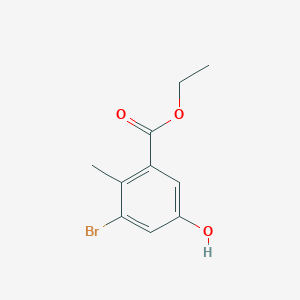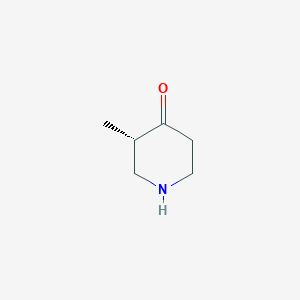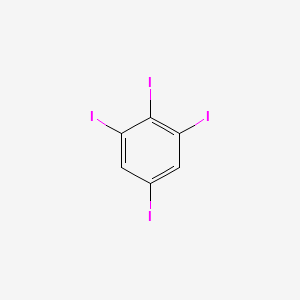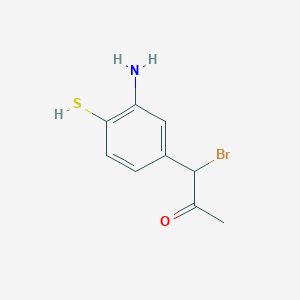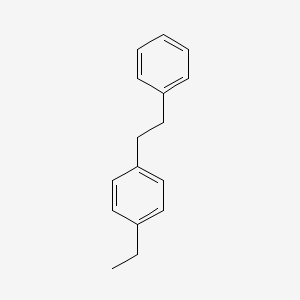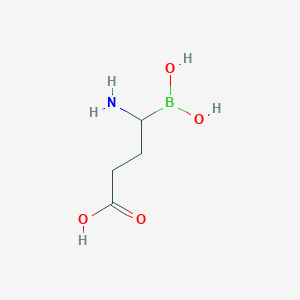
4-Amino-4-boronobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-boronobutanoic acid is an organic compound with the molecular formula C4H10BNO4 It is a derivative of butanoic acid, where a boron atom is substituted at the fourth carbon position, and an amino group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-4-boronobutanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromobutanoic acid with a boron-containing reagent under controlled conditions. The reaction typically requires a catalyst and proceeds through a substitution mechanism where the bromine atom is replaced by a boron group.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-boronobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It readily undergoes nucleophilic substitution reactions, where the boron group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various boronic acids, boronates, and substituted butanoic acid derivatives.
Scientific Research Applications
4-Amino-4-boronobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying boron-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit certain enzymes.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-4-boronobutanoic acid involves its interaction with specific molecular targets, such as enzymes. The boron atom in the compound can form reversible covalent bonds with enzyme active sites, inhibiting their activity. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
2-Amino-4-bromobutanoic acid: A bromine-containing analog used in the synthesis of nonnatural amino acids.
4-Amino-4-phosphonobutanoic acid: A phosphorous-containing analog with similar structural features.
Uniqueness: 4-Amino-4-boronobutanoic acid is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and biological activity. Unlike its analogs, the boron atom allows for specific interactions with enzymes and other biomolecules, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C4H10BNO4 |
|---|---|
Molecular Weight |
146.94 g/mol |
IUPAC Name |
4-amino-4-boronobutanoic acid |
InChI |
InChI=1S/C4H10BNO4/c6-3(5(9)10)1-2-4(7)8/h3,9-10H,1-2,6H2,(H,7,8) |
InChI Key |
SGBYCOUIJOKIHA-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CCC(=O)O)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


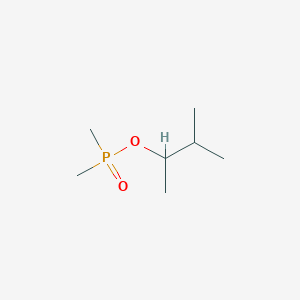
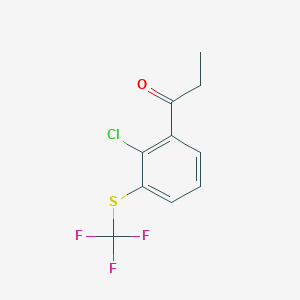
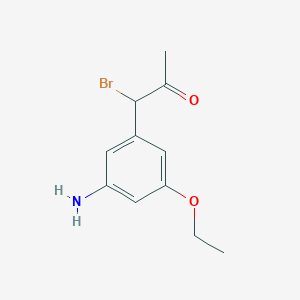
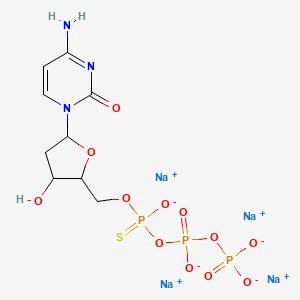
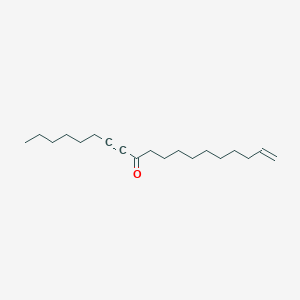
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)
